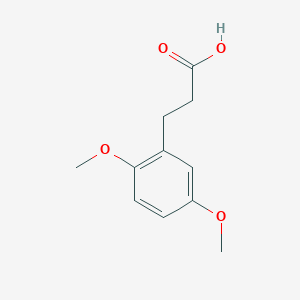

3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No. B078540

Key on ui cas rn:

10538-49-5

M. Wt: 210.23 g/mol

InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05087671

Procedure details

Polymer VIII was prepared by reacting PEI with a lactone derivative of dimethoxycinnamic acid as described by Taylor (1962). The lactone was prepared using known procedures (Anliker et al. 1957; Westfahl et al. 1954; Fichter et al. 1927). 2,5-dimethoxycinnamic acid (Aldrich Chemical Company, 2.73 g, 3.1 mmole) was added to a mixture of 10% palladium on carbon catalyst (Aldrich Chemical Company, 0.54 g) in 100 mL 95% ethanol under 34 psi hydrogen gas. The mixture was shaken for 4 hours, converting the double bond into a single bond with saturated carbons. The catalyst was filtered off and the filtrate was evaporated to dryness to give 2.64 g of 2,5-dimethoxyhydrocinnamic acid (95% yield). This intermediate (2.20 g, 10.5 mmole) was refluxed in 48% aqueous HBr (15 mL, 132 mmole) for 2.5 hours. As the solution was cooled, white crystals appeared. The mixture was cooled further to 2° C., then the crystals were filtered off, washed with cold water, and dried in vacuo, yielding 1.40 g (81%), melting point 160°-161° C. (reported mp 162°-163° C.). 1H-NMR in D6-acetone confirmed the structure. IR spectra (KBr pellets) showed the lactone band at 1736 cm-1.

[Compound]

Name

lactone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

dimethoxycinnamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

COC(C1C=CC=CC=1)=C(OC)C(O)=O.[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH:20]=[CH:21][C:22]([OH:24])=[O:23].[H][H]>[Pd].C(O)C>[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH2:20][CH2:21][C:22]([OH:24])=[O:23]

|

Inputs

Step One

[Compound]

|

Name

|

lactone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

dimethoxycinnamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=C(C(=O)O)OC)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

2.73 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=O)O)C=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

0.54 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

[Compound]

|

Name

|

carbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was shaken for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymer VIII was prepared

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(CCC(=O)O)C=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.64 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 405.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |